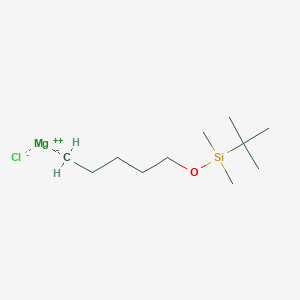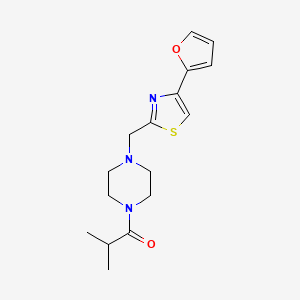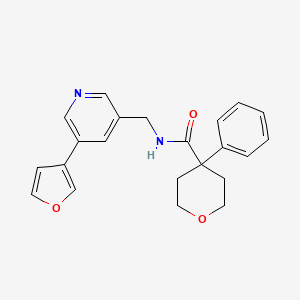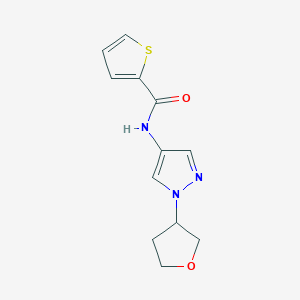
N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as DFP-10825, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Enzymatic Inhibition
Compounds bearing the phenylsulfonyl piperidinyl moiety have been synthesized and evaluated for their enzymatic inhibition activities. For instance, a series of N-substituted derivatives demonstrated significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as lipoxygenase enzymes, suggesting potential applications in the treatment of diseases related to enzyme dysfunction such as Alzheimer's disease and inflammatory conditions (Khalid et al., 2014).
Antibacterial Activity
Another area of application is in the development of antibacterial agents. N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and exhibited moderate to strong inhibitory effects against various bacterial strains, indicating the potential for N-(3,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide to serve as a basis for new antibacterial drugs (Iqbal et al., 2017).
Anticancer Potential
Additionally, the structural features of compounds related to this compound have been explored for anticancer activity. A study on isatin sulfonamide derivatives against hepatic cancer cell lines revealed significant cytotoxic effects, suggesting that similar compounds could have applications in cancer treatment by targeting specific cellular pathways or receptors involved in tumor progression (Eldeeb et al., 2022).
Enzyme Mediated Cyclizations
Moreover, sulfonamides have been utilized as terminators in cationic cyclizations, demonstrating their utility in synthetic organic chemistry for the efficient formation of polycyclic systems, which could be beneficial in the synthesis of complex organic molecules with potential pharmaceutical applications (Haskins & Knight, 2002).
作用機序
Target of Action
Similar compounds have been found to targetanaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play crucial roles in cell growth and differentiation .
Mode of Action
It’s known that kinase inhibitors, like the ones mentioned above, work by binding to the kinase and inhibiting its activity, which can lead to a decrease in cell proliferation and induce cell death .
Biochemical Pathways
Kinase inhibitors generally affect pathways related to cell growth and proliferation .
Result of Action
Kinase inhibitors generally result in decreased cell proliferation and can induce cell death .
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-17-10-9-14(12-18(17)21)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCFTPYLVOABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)
![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)





